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Alanine, 3-selenyl- -

Alanine, 3-selenyl-

Catalog Number: EVT-8081732
CAS Number:
Molecular Formula: C3H7NO2Se
Molecular Weight: 168.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alanine, 3-selenyl- is derived from alanine through the substitution of a sulfur atom with selenium. Selenoamino acids like this compound are gaining attention due to their potential roles in biological systems and their applications in medicinal chemistry. The classification of this compound falls under the broader category of selenylated amino acids, which are known for their antioxidant properties and potential therapeutic applications in various diseases, including cancer and diabetes.

Synthesis Analysis

The synthesis of Alanine, 3-selenyl- can be achieved through several methods, primarily involving the substitution of sulfur in naturally occurring amino acids with selenium. One common approach includes:

  1. Starting Materials: The synthesis typically starts with L-alanine or L-serine as the base amino acid.
  2. Reagents: Selenium-containing reagents such as sodium selenite or selenocystine are used for the selenium incorporation.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent oxidation.

Example Synthesis Method

A notable synthesis method involves the deselenization of selenocysteine to yield alanine. This process can be optimized under anaerobic conditions, where selenocysteine is treated with reducing agents like tris(2-carboxyethyl)phosphine, resulting in a high yield of alanine within minutes .

Molecular Structure Analysis

The molecular structure of Alanine, 3-selenyl- features a central carbon atom bonded to an amino group (NH2-\text{NH}_2), a carboxylic acid group (COOH-\text{COOH}), and a side chain that includes selenium.

Structural Details

  • Molecular Geometry: The structure exhibits tetrahedral geometry around the central carbon atom.
  • Functional Groups: The presence of both an amino group and a carboxylic acid group classifies it as an alpha-amino acid.
  • Selenium Positioning: The selenium atom is positioned on the side chain, which influences the compound's reactivity and interactions in biological systems.
Chemical Reactions Analysis

Alanine, 3-selenyl- participates in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  2. Redox Reactions: Due to its selenium content, it can undergo redox reactions that are not typical for standard amino acids.
  3. Deselenization Reactions: The compound can be converted back to alanine or other amino acids under specific conditions, highlighting its utility in synthetic organic chemistry .
Mechanism of Action

The mechanism of action for Alanine, 3-selenyl- largely revolves around its role as an antioxidant. Selenium-containing compounds can enhance the activity of antioxidant enzymes such as glutathione peroxidase, which protects cells from oxidative stress.

Key Mechanistic Insights

  • Radical Scavenging: The presence of selenium allows it to participate in radical scavenging activities, neutralizing reactive oxygen species.
  • Biological Pathways: It may influence various metabolic pathways by modulating enzyme activities involved in redox homeostasis.
Physical and Chemical Properties Analysis

Alanine, 3-selenyl- exhibits several distinctive physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in water due to its polar functional groups but may have variable solubility depending on pH levels.
  • Melting Point: Specific melting point data may vary but generally aligns with other selenoamino acids.

Relevant Data

  • pH Stability: Shows stability across a range of pH levels but may degrade under highly acidic or basic conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the selenium atom.
Applications

The applications of Alanine, 3-selenyl- span several scientific fields:

  1. Biochemistry and Molecular Biology: Used in studies investigating protein structure-function relationships due to its unique properties.
  2. Medicinal Chemistry: Potentially useful in drug design targeting oxidative stress-related diseases.
  3. Nutritional Science: Investigated for its role in selenium nutrition and health benefits associated with selenoamino acids.

Future Directions

Research continues into the therapeutic potentials of selenoamino acids like Alanine, 3-selenyl-, particularly regarding their roles in disease prevention and treatment strategies involving oxidative stress modulation .

Synthesis and Biosynthetic Pathways of Alanine, 3-Selenyl- (Selenocysteine)

Chemical Synthesis Strategies for Site-Specific Incorporation

The chemical synthesis of selenocysteine (Sec) presents unique challenges due to the high reactivity of its selenol group (-SeH), which is prone to oxidation under ambient conditions. Site-specific incorporation into proteins requires specialized strategies to overcome these limitations. Two primary approaches dominate the field: in vitro chemical synthesis and engineered biocatalytic routes.

In vitro chemical synthesis employs solid-phase peptide synthesis (SPPS) with protected Sec derivatives. The most common protecting group is the o-nitrophenylsulfenyl (Nps) group, which offers stability during synthesis while allowing selective deprotection under mild acidic conditions. This method enables the precise insertion of Sec at desired positions within peptide chains, facilitating the production of selenoproteins like glutathione peroxidases for structural studies [3]. More recently, deselenization strategies have emerged, where serine residues incorporated into peptides undergo post-synthetic modification. Treatment with selenophosphate (SeP) in the presence of recombinant selenocysteine synthase (SepSecS) enables the conversion of specific serine residues to Sec, mimicking the natural biosynthetic pathway in vitro [7].

Engineered biocatalytic pathways leverage enzymatic cascades for Sec production. A notable approach involves β-alanine-pyruvate aminotransferase (BAPAT, EC 2.6.1.18), which catalyzes the conversion of β-alanine to malonate semialdehyde. While primarily explored for 3-hydroxypropionic acid (3-HP) biosynthesis, this enzyme’s transamination capability provides a template for developing analogous pathways for seleno-amino acids. By substituting pyruvate with selenium-containing analogs, engineered BAPAT variants could potentially generate selenated precursors for non-natural Sec analogs [4] [10]. Furthermore, genetic code expansion technologies utilize engineered aminoacyl-tRNA synthetase/tRNA pairs that suppress stop codons (typically UGA) to incorporate Sec or its stable analogs (e.g., selenoglutamate) directly during translation in bacterial or yeast expression systems [9].

Table 1: Chemical and Enzymatic Strategies for Selenocysteine Incorporation

StrategyKey MechanismKey Reagents/ComponentsApplications
In vitro SPPSStepwise peptide synthesis with protected SecNps-Sec, Fmoc chemistryShort selenopeptides for structural studies
DeselenizationSerine → Sec conversion on peptide scaffoldRecombinant SepSecS, selenophosphateMid-sized selenoproteins (e.g., thioredoxin reductase fragments)
Genetic Code ExpansionUGA suppression with engineered aaRS/tRNASec pairsPyrrolysyl-tRNA synthetase variants, tRNASec variantsFull-length selenoproteins in E. coli or yeast
β-Alanine Transaminase RoutesTransamination with selenium analogsEngineered BAPAT, Se-pyruvate analogsBiosynthesis of Sec precursors

Biosynthetic Machinery for Selenocysteine in Prokaryotic and Eukaryotic Systems

Selenocysteine biosynthesis is an energy-intensive process that occurs on its dedicated transfer RNA (tRNA[Ser]Sec) and requires distinct enzymatic machinery in prokaryotes versus eukaryotes. The pathway diverges significantly after the initial step of serine charging.

In prokaryotes (e.g., Escherichia coli), the pathway is relatively streamlined. Seryl-tRNA synthetase (SerRS) first charges tRNA[Ser]Sec with serine, forming Ser-tRNASec. Selenocysteine synthase (SelA) then directly converts this intermediate to Sec-tRNASec in a single PLP-dependent step. SelA is a decameric enzyme that catalyzes the dehydration of serine to form an aminoacrylyl intermediate, followed by nucleophilic addition of selenium derived from selenophosphate (SeP). SeP is synthesized from selenide and ATP by selenophosphate synthetase (SelD) [1] [9]. This direct conversion highlights the efficiency of the bacterial system, though it requires precise coordination between SelA and the selenium donor.

Eukaryotes and archaea employ a more complex, two-step phosphorylation-dependent pathway. After Ser-tRNASec formation by SerRS, the seryl moiety is phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), generating Sep-tRNASec. This phosphorylated intermediate serves as the substrate for O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS), also known as selenocysteine synthase. SepSecS, a PLP-dependent enzyme distantly related to SelA, catalyzes the elimination of phosphate from Sep-tRNASec to form the same aminoacrylyl intermediate as in bacteria. Activated selenium from selenophosphate then attacks this intermediate to yield Sec-tRNASec. Crucially, the selenium donor in mammals is synthesized by selenophosphate synthetase 2 (SPS2), a selenoprotein itself, creating an autoregulatory loop for selenium homeostasis. SPS1, a paralog, appears unable to synthesize monoselenophosphate efficiently and may play roles in selenium salvage [2] [5] [7].

Table 2: Comparative Biosynthesis of Sec-tRNASec in Prokaryotes vs. Eukaryotes/Archaea

StepProkaryotes (e.g., E. coli)Eukaryotes/Archaea
tRNA ChargingSerRS: Ser + tRNASec → Ser-tRNASecSerRS: Ser + tRNASec → Ser-tRNASec
PhosphorylationNot requiredPSTK: Ser-tRNASec + ATP → Sep-tRNASec + ADP
Sec Synthesis EnzymeSelA (Selenocysteine Synthase)SepSecS (O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase)
ReactionDirect conversion: Ser-tRNASec + SeP → Sec-tRNASec + PiTwo-step: Sep-tRNASec + SeP → Sec-tRNASec + Pi
Selenophosphate SynthaseSelD (Selenophosphate synthetase)SPS2 (Essential, selenoprotein); SPS1 (Auxiliary role)
Key Structural FeaturesSelA forms a homodecamer; SeP binding siteSepSecS forms tetramers; PSTK is monomeric

Genetic Codon Reassignment and SECIS Element-Mediated Translational Incorporation

The incorporation of selenocysteine into proteins represents a natural expansion of the genetic code, where a stop codon is contextually reassigned to specify Sec. This process relies on intricate cis-acting mRNA structures and trans-acting factors that override translational termination.

The UGA codon, typically a stop signal, serves as the Sec codon in all domains of life. Its reassignment requires a selenocysteine insertion sequence (SECIS) element. The structure and location of SECIS elements differ profoundly between bacteria and archaea/eukaryotes. In bacteria, the SECIS is a stem-loop structure located immediately downstream of the Sec-encoding UGA codon within the open reading frame (ORF). This proximity allows the specialized elongation factor SelB to simultaneously bind Sec-tRNASec and the SECIS element. SelB, a GTPase homologous to elongation factor EF-Tu, delivers Sec-tRNASec directly to the ribosome’s A-site when the UGA-SECIS context is recognized, thereby preventing release factor binding and termination [5] [9].

In eukaryotes and archaea, the SECIS element resides in the 3'-untranslated region (3'-UTR) of the mRNA, often kilobases away from the UGA codon it regulates. The eukaryotic SECIS forms a more complex structure characterized by two helices separated by internal loops, a conserved apical loop, and specific base-pairing patterns (e.g., sheared GA pairs). This distal element requires a multi-protein complex for function: SECIS-binding protein 2 (SBP2) binds the SECIS element and recruits the Sec-specific elongation factor eEFSec (or aSelB in archaea), which is complexed with Sec-tRNASec. This large ribonucleoprotein complex then interacts with the ribosome stalled at the UGA codon, facilitating Sec insertion. The spatial separation allows a single SECIS element to govern multiple UGA codons within the same mRNA, enhancing regulatory efficiency [3] [7] [9].

The conservation of this machinery varies across organisms. Approximately 20% of bacteria, 14% of archaea, and specific eukaryotic lineages (e.g., vertebrates, some algae) possess Sec-decoding capability. Mammals encode 25 selenoproteins, while aquatic invertebrates exhibit larger selenoproteomes. Intriguingly, some species like Aeromonas salmonicida repurpose sense codons (e.g., UGU for Cys) for Sec incorporation via evolved tRNASec variants with altered anticodons, demonstrating the flexibility of this recoding system [9].

Table 3: SECIS Elements and Recoding Machinery Across Domains of Life

FeatureBacteriaEukaryotes/Archaea
SECIS LocationImmediately downstream of UGA within ORF3'-UTR (Eukaryotes); Variable (Archaea)
SECIS StructureSingle stem-loop; minimal sequence conservationComplex structure: 2 helices, internal loops, conserved apical motifs (e.g., AUGA)
SECIS-EF InteractionDirect: SelB binds SECIS and Sec-tRNASecIndirect: SBP2 binds SECIS; recruits eEFSec/aSelB:Sec-tRNASec
Elongation FactorSelB (Binds GTP, SECIS, Sec-tRNASec)eEFSec (Eukaryotes) or aSelB (Archaea); requires SBP2 or homolog
Range of ActionOne SECIS per UGA codonSingle SECIS can regulate multiple downstream UGA codons
Key Regulatory ProteinNone identifiedSECIS-Binding Protein 2 (SBP2) essential in eukaryotes

Compound Names Mentioned:

  • Alanine, 3-Selenyl- (Selenocysteine)
  • O-Phosphoserine
  • Selenophosphate (SeP)
  • Seryl-tRNA[Ser]Sec
  • O-Phosphoseryl-tRNA[Ser]Sec
  • Aminoacrylyl-tRNA[Ser]Sec
  • Glutathione Peroxidase
  • Thioredoxin Reductase
  • Iodothyronine Deiodinase
  • Selenophosphate Synthetase 2 (SPS2)
  • β-Alanine-Pyruvate Aminotransferase (BAPAT)

Properties

Product Name

Alanine, 3-selenyl-

IUPAC Name

(2R)-2-amino-3-selanylpropanoic acid

Molecular Formula

C3H7NO2Se

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

ZKZBPNGNEQAJSX-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)[SeH]

Canonical SMILES

C(C(C(=O)O)N)[SeH]

Isomeric SMILES

C([C@@H](C(=O)O)N)[SeH]

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